

An In-depth Technical Guide to 2'-Deoxymugineic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxymugineic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores. It plays a crucial role in the iron uptake strategy of graminaceous plants (Strategy II), enabling them to acquire iron from the soil, particularly in alkaline and calcareous conditions where iron solubility is low. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological function of **2'-deoxymugineic acid**, with a focus on quantitative data and experimental methodologies relevant to researchers in the fields of plant biology, biochemistry, and drug development.

Chemical Structure and Identification

2'-Deoxymugineic acid is a complex amino acid characterized by an azetidine ring and multiple carboxyl and hydroxyl functional groups, which are essential for its metal-chelating properties.

IUPAC Name and Stereochemistry

The systematic IUPAC name for **2'-deoxymugineic acid** is (2S)-1-[(3S)-3-carboxy-3-[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid.^[1] The molecule possesses

three chiral centers, leading to specific stereoisomers with distinct biological activities. The naturally occurring and biologically active form has the (2S, 3S, 3S) configuration.

Molecular Identifiers

For unambiguous identification, the following identifiers are used for **2'-deoxymugineic acid**:

Identifier	Value
CAS Number	74235-24-8[1]
Molecular Formula	C ₁₂ H ₂₀ N ₂ O ₇ [1]
InChI	InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1[1]
InChIKey	CUZKLRTTYZOCSD-CIUDSAMLSA-N[1]
SMILES	C1CN([C@@H]1C(=O)O)CC--INVALID-LINK--NCC--INVALID-LINK--O[1]
PubChem CID	189811[1]

Physicochemical Properties

The physicochemical properties of **2'-deoxymugineic acid** are crucial for its function as a phytosiderophore and for its handling and analysis in a laboratory setting.

Property	Value
Molecular Weight	304.30 g/mol [1]
Melting Point	Data not readily available in experimental form.
Solubility	Soluble in water. Solubility in organic solvents is generally low.
pKa Values	As a polyprotic acid with multiple amino and carboxyl groups, it has several pKa values, contributing to its effective chelation of metal ions over a range of pH values.

Biosynthesis of 2'-Deoxymugineic Acid

In graminaceous plants, **2'-deoxymugineic acid** is synthesized from L-methionine in a well-characterized biosynthetic pathway. This process is tightly regulated and is induced by iron deficiency.

Biosynthetic Pathway

The synthesis of DMA involves a series of enzymatic reactions starting from S-adenosyl-methionine (SAM), a derivative of L-methionine.



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Biosynthesis of 2'-Deoxymugineic Acid.

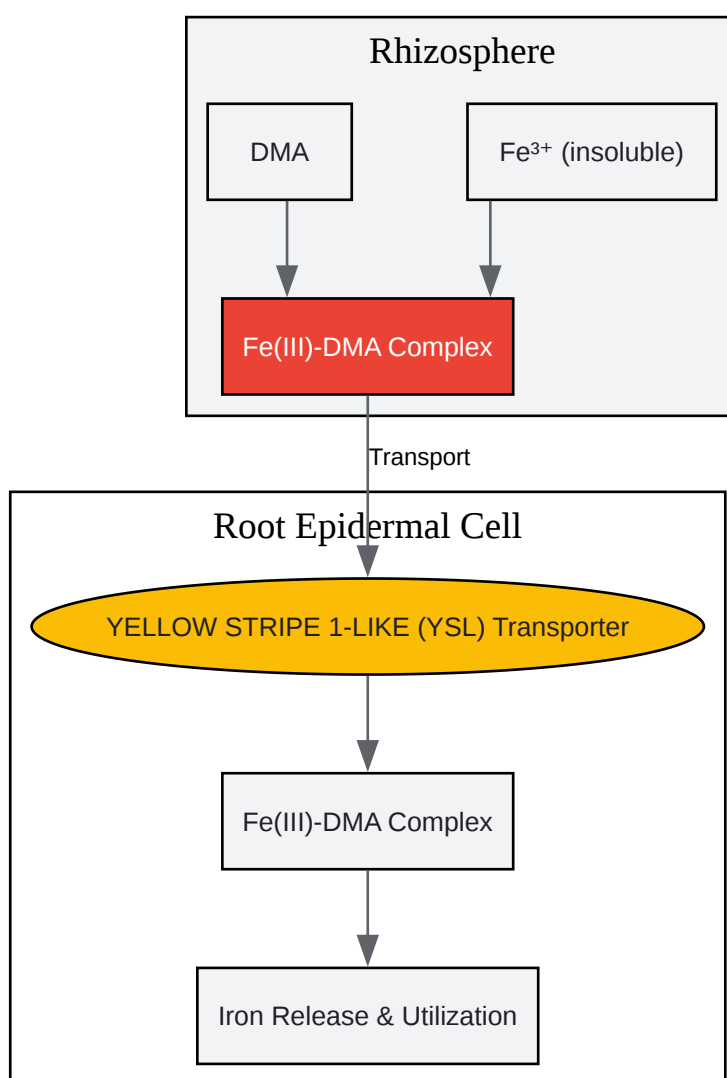
Three molecules of S-adenosyl-methionine are first converted to one molecule of nicotianamine (NA) by nicotianamine synthase (NAS).[1] Nicotianamine is then aminotransferred by nicotianamine aminotransferase (NAAT) to form a 3"-keto intermediate.[1] Finally, this intermediate is reduced by deoxymugineic acid synthase (DMAS) to yield **2'-deoxymugineic acid**.[1]

Biological Function: Iron Uptake in Plants

The primary biological role of **2'-deoxymugineic acid** is to facilitate the uptake of iron from the soil in graminaceous plants, a process known as Strategy II iron acquisition.

Chelation and Transport of Iron

Under iron-deficient conditions, DMA is secreted from the plant roots into the rhizosphere. There, it acts as a high-affinity chelator for ferric iron (Fe^{3+}), forming a stable Fe(III)-DMA complex. This complex is then recognized and transported into the root epidermal cells by specific transporters.



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Iron uptake mechanism mediated by DMA.

The Fe(III)-DMA complex is transported across the plasma membrane of root cells by members of the YELLOW STRIPE 1-LIKE (YSL) family of transporters.[2] Once inside the cell, iron is released from the complex and becomes available for various metabolic processes.

Experimental Protocols

This section outlines key experimental methodologies for the study of **2'-deoxymugineic acid**.

Chemical Synthesis

A practical synthesis of **2'-deoxymugineic acid** can be achieved through a one-pot protocol starting from tert-butoxycarbonyl-L-allylglycine.[3] This method is suitable for producing sufficient quantities for physiological and biochemical studies. For quantitative analysis using isotope dilution mass spectrometry, $^{13}\text{C}_4$ -labeled DMA can be synthesized using L-allyl($^{13}\text{C}_2$)glycine and L-(2- ^{13}C)azetidine(^{13}C)carboxylic acid as starting materials.[4][5]

Isolation from Plant Material

- **Plant Culture and Root Exudate Collection:** Grow graminaceous plants such as barley or wheat under iron-deficient hydroponic conditions to induce the secretion of DMA. Collect the root exudates from the nutrient solution.
- **Purification:** The collected root exudates can be purified using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure DMA.

Quantification by HPLC and LC-MS/MS

HPLC Method: A common method for the quantification of DMA involves ion-pair HPLC with post-column derivatization and fluorescence detection.[1]

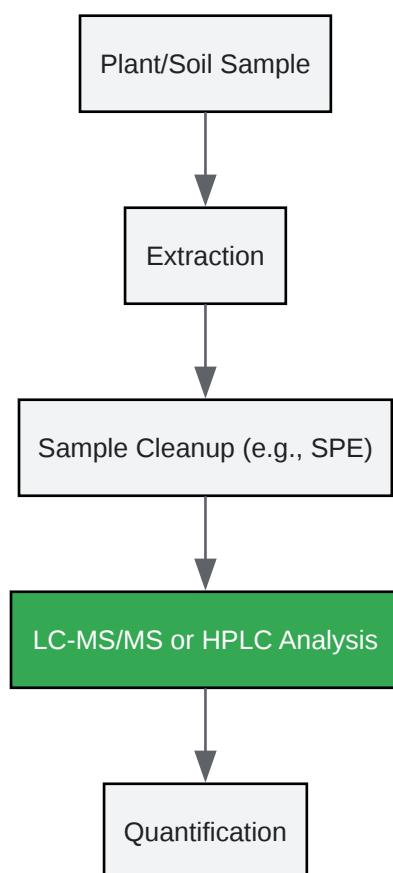
- **Column:** A reverse-phase column such as STR-ODS-M (150 x 4.6 mm i.d.).[1]
- **Mobile Phase:** A gradient elution with a buffer solution, for example, a phthalate buffer containing sodium octanesulfate.[1]

- Derivatization: Post-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol in the presence of a buffer and an oxidizing agent like sodium hypochlorite to form a fluorescent derivative.[1]
- Detection: Fluorescence detector.

LC-MS/MS Method: A highly sensitive and specific method for the quantification of DMA in complex matrices like soil and plant extracts is LC-ESI-MS/MS.[6]

- Chromatography: Porous graphitic carbon stationary phase.[6]
- Ionization: Electrospray ionization (ESI) in positive or negative mode.
- Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.
- Internal Standard: Use of a stable isotope-labeled internal standard, such as $^{13}\text{C}_4$ -DMA, is recommended for accurate quantification by isotope dilution.[5][6]

The following diagram illustrates a general workflow for the quantification of DMA.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Deoxymugineic Acid: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015647#chemical-structure-and-properties-of-2-deoxymugineic-acid]

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